molecular formula C23H30ClNO2 B14441045 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride CAS No. 78219-45-1

1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride

Cat. No.: B14441045
CAS No.: 78219-45-1
M. Wt: 387.9 g/mol
InChI Key: NSTHKUHNWFVDDL-UHFFFAOYSA-N
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Description

1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride typically involves multiple steps. One common route starts with the preparation of 1-Piperidinepropanol, which can be synthesized by the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. The phenethyl group can be introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with a phenethyl halide under basic conditions. The final step involves the esterification of the hydroxyl group with benzoic acid in the presence of a dehydrating agent like thionyl chloride to form the benzoate ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride can be compared with other similar compounds such as:

    1-Piperidinepropanol, 2-phenethyl-, acetate, hydrochloride: Similar structure but with an acetate ester instead of a benzoate ester.

    1-Piperidinepropanol, 2-phenethyl-, propionate, hydrochloride: Similar structure but with a propionate ester instead of a benzoate ester.

These compounds share similar chemical properties but may differ in their reactivity, stability, and biological activity due to the different ester groups.

Properties

CAS No.

78219-45-1

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

3-[2-(2-phenylethyl)piperidin-1-yl]propyl benzoate;hydrochloride

InChI

InChI=1S/C23H29NO2.ClH/c25-23(21-12-5-2-6-13-21)26-19-9-18-24-17-8-7-14-22(24)16-15-20-10-3-1-4-11-20;/h1-6,10-13,22H,7-9,14-19H2;1H

InChI Key

NSTHKUHNWFVDDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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